molecular formula C13H17NO B11899995 8-Ethoxy-2,2-dimethyl-1,2-dihydroquinoline

8-Ethoxy-2,2-dimethyl-1,2-dihydroquinoline

Cat. No.: B11899995
M. Wt: 203.28 g/mol
InChI Key: BUINEXWYGOKEDA-UHFFFAOYSA-N
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Description

8-Ethoxy-2,2-dimethyl-1,2-dihydroquinoline is a quinoline derivative known for its unique chemical structure and properties. This compound is characterized by the presence of an ethoxy group at the 8th position and two methyl groups at the 2nd position on the quinoline ring. It is used in various scientific research applications due to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Ethoxy-2,2-dimethyl-1,2-dihydroquinoline typically involves the reaction of 2,2-dimethyl-1,2-dihydroquinoline with ethyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions in an appropriate solvent like ethanol. The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over reaction parameters and higher yields. The use of automated systems for purification and quality control ensures the consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

8-Ethoxy-2,2-dimethyl-1,2-dihydroquinoline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives with different functional groups.

    Reduction: Reduction reactions can convert the compound into more saturated derivatives.

    Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Substitution reactions often involve nucleophiles like amines or thiols in the presence of catalysts.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline-2,4-dione derivatives, while substitution can produce various functionalized quinolines.

Scientific Research Applications

8-Ethoxy-2,2-dimethyl-1,2-dihydroquinoline is used in a wide range of scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex quinoline derivatives.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 8-Ethoxy-2,2-dimethyl-1,2-dihydroquinoline involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and functional groups. It may also interact with cellular receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    6-Ethoxy-2,2,4-trimethyl-1,2-dihydroquinoline: This compound has a similar structure but with an additional methyl group at the 4th position.

    2-Ethoxy-1-ethoxycarbonyl-1,2-dihydroquinoline: This derivative has an ethoxycarbonyl group instead of a methyl group.

Uniqueness

8-Ethoxy-2,2-dimethyl-1,2-dihydroquinoline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its stability and reactivity make it a valuable compound for various research applications.

Properties

Molecular Formula

C13H17NO

Molecular Weight

203.28 g/mol

IUPAC Name

8-ethoxy-2,2-dimethyl-1H-quinoline

InChI

InChI=1S/C13H17NO/c1-4-15-11-7-5-6-10-8-9-13(2,3)14-12(10)11/h5-9,14H,4H2,1-3H3

InChI Key

BUINEXWYGOKEDA-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC2=C1NC(C=C2)(C)C

Origin of Product

United States

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